molecular formula C7H12S B2662040 6-Bicyclo[3.1.0]hexanylmethanethiol CAS No. 2375273-93-9

6-Bicyclo[3.1.0]hexanylmethanethiol

Cat. No.: B2662040
CAS No.: 2375273-93-9
M. Wt: 128.23
InChI Key: CHRYJCGVHBMLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bicyclo[310]hexanylmethanethiol is a chemical compound with a unique bicyclic structure It consists of a bicyclo[310]hexane ring system attached to a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bicyclo[3.1.0]hexanylmethanethiol typically involves the formation of the bicyclo[3.1.0]hexane core followed by the introduction of the methanethiol group. One common method involves the cyclization of a suitable precursor, such as a 1,3-diene, under specific conditions to form the bicyclic structure. The methanethiol group can then be introduced through a thiolation reaction using reagents like thiols or thiolating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and thiolation processes. The scalability of these methods is crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

6-Bicyclo[3.1.0]hexanylmethanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding hydrocarbons.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Bicyclo[3.1.0]hexanylmethanethiol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bicyclo[3.1.0]hexanylmethanethiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bicyclic structure may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexane: Lacks the methanethiol group but shares the bicyclic core.

    Methanethiol: Contains the thiol group but lacks the bicyclic structure.

    Bicyclo[3.1.0]hexane derivatives: Various derivatives with different functional groups attached to the bicyclic core.

Uniqueness

6-Bicyclo[3.1.0]hexanylmethanethiol is unique due to the combination of its bicyclic structure and thiol group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-bicyclo[3.1.0]hexanylmethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12S/c8-4-7-5-2-1-3-6(5)7/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRYJCGVHBMLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C2CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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